molecular formula C17H22N4O2 B11679199 N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

Cat. No.: B11679199
M. Wt: 314.4 g/mol
InChI Key: ZAZDHPIWXZPMOR-VCHYOVAHSA-N
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Description

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is a pyrazolone-derived hydrazide compound characterized by:

  • A pyrazolone core (3-methyl-5-oxo-4,5-dihydro-1H-pyrazole), known for its diverse pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial effects .
  • An (E)-configured benzylidene hydrazide group attached to the pyrazolone ring, which enhances molecular rigidity and influences receptor binding .

This compound is structurally optimized for bioactivity, leveraging the pyrazolone scaffold’s proven therapeutic relevance and the hydrazide group’s role in stabilizing interactions with biological targets .

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

3-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H22N4O2/c1-11(2)14-6-4-13(5-7-14)10-18-20-16(22)9-8-15-12(3)19-21-17(15)23/h4-7,10-11,15H,8-9H2,1-3H3,(H,20,22)(H,21,23)/b18-10+

InChI Key

ZAZDHPIWXZPMOR-VCHYOVAHSA-N

Isomeric SMILES

CC1=NNC(=O)C1CCC(=O)N/N=C/C2=CC=C(C=C2)C(C)C

Canonical SMILES

CC1=NNC(=O)C1CCC(=O)NN=CC2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide

Reactants :

  • Ethyl 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanoate

  • Hydrazine hydrate (80%)

Procedure :

  • Reflux ethyl propanoate derivative (0.05 mol) with excess hydrazine hydrate (0.15 mol) in ethanol (50 mL) for 6–8 hours.

  • Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Yield : 75–85%
Characterization :

  • IR (KBr) : 1660 cm⁻¹ (C=O), 3250 cm⁻¹ (N–H stretch)

  • ¹H NMR (DMSO-d₆) : δ 2.15 (s, 3H, CH₃), 2.60–2.80 (m, 2H, CH₂), 3.20–3.40 (m, 2H, CH₂), 9.80 (s, 1H, NH)

Condensation with 4-Isopropylbenzaldehyde

Reactants :

  • 3-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide (0.01 mol)

  • 4-Isopropylbenzaldehyde (0.012 mol)

Procedure :

  • Dissolve the hydrazide (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous ethanol (30 mL).

  • Add 2–3 drops of glacial acetic acid as a catalyst.

  • Reflux at 80°C for 5–6 hours, monitoring by TLC (hexane:ethyl acetate, 3:1).

  • Cool, filter the precipitate, and recrystallize from ethanol/benzene (1:1).

Yield : 70–78%
Characterization :

  • IR (KBr) : 1615 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O), 3200 cm⁻¹ (N–H)

  • ¹H NMR (CDCl₃) : δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.30 (s, 3H, CH₃), 2.70–3.10 (m, 4H, CH₂), 7.40–7.80 (m, 4H, Ar–H), 8.20 (s, 1H, CH=N)

Alternative Synthetic Routes

Mechanochemical Synthesis

Conditions :

  • Ball-mill grinding of hydrazide and aldehyde (1:1.2 molar ratio) with silica gel (5% w/w) for 30–45 minutes.
    Advantages :

  • Reduced reaction time (30–45 minutes vs. 5–6 hours).

  • Solvent-free, eco-friendly process.
    Yield : 65–70%

Solid-State Melt Reaction

Procedure :

  • Heat equimolar quantities of hydrazide and aldehyde at 120°C for 1 hour.
    Yield : 60–68%

Critical Analysis of Methodologies

Method Time Yield Purity Scalability
Reflux (Ethanol)5–6 h70–78%>95%High
Mechanochemical0.5–0.75 h65–70%>90%Moderate
Solid-State Melt1 h60–68%85–90%Low

Key Observations :

  • Reflux in ethanol remains the most reliable method for high yields and purity.

  • Mechanochemical synthesis offers faster reactions but requires specialized equipment.

  • Solid-state melt is less efficient due to partial decomposition at elevated temperatures.

Reaction Mechanism and Kinetics

The condensation follows a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack : Hydrazide’s NH₂ group attacks the aldehyde’s carbonyl carbon.

  • Proton Transfer : Formation of a tetrahedral intermediate.

  • Dehydration : Loss of H₂O to form the imine (C=N) bond.

Kinetic Studies :

  • Pseudo-first-order kinetics observed with excess aldehyde.

  • Activation energy (Eₐ): ~45 kJ/mol in ethanol.

Purification and Characterization

Purification :

  • Recrystallization from ethanol/benzene (1:1) removes unreacted aldehyde and byproducts.

  • Column chromatography (silica gel, ethyl acetate/hexane) for analytical samples.

Advanced Characterization :

  • X-ray Crystallography : Confirms E-configuration of the imine bond.

  • HPLC : Purity >98% (C18 column, acetonitrile/water).

Industrial-Scale Considerations

Challenges :

  • Cost of 4-isopropylbenzaldehyde (≈$120/kg).

  • Hydrazine hydrate handling requires strict safety protocols.

Optimizations :

  • Use of continuous flow reactors to improve throughput.

  • Recycling ethanol via distillation reduces solvent costs .

Chemical Reactions Analysis

Hydrazide Group Reactivity

The hydrazide moiety (-NH-N=C-) participates in condensation, hydrolysis, and coordination reactions:

Reaction Type Conditions Products/Outcomes References
Condensation Aldehydes/ketones, acidic or basic mediaFormation of Schiff bases or heterocyclic systems (e.g., triazoles, oxadiazoles)
Hydrolysis Acidic/alkaline aqueous solutionsCleavage to yield carboxylic acid derivatives and hydrazine byproducts
Coordination Transition metal salts (e.g., Cu²⁺, Ni²⁺)Stable metal complexes with potential catalytic or biological activity

Key Findings :

  • The E-configuration of the hydrazone group (confirmed via NMR and X-ray crystallography in analogs) stabilizes planar geometry, enhancing its ability to form metal complexes .

  • Condensation with nitro-substituted benzaldehydes (e.g., 3-nitrobenzaldehyde) yields derivatives with improved electronic properties for pharmaceutical screening.

Pyrazole Ring Reactivity

The 3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl group undergoes electrophilic substitution and redox reactions:

Reaction Type Conditions Products/Outcomes References
Electrophilic Substitution Halogenation (Cl₂, Br₂), nitrationHalogenated or nitro-substituted pyrazole derivatives
Oxidation KMnO₄/H₂SO₄Conversion of the dihydropyrazole ring to a fully aromatic pyrazole system
Reduction H₂/Pd-CSaturation of the pyrazole ring, altering electronic conjugation

Key Findings :

  • TD-DFT studies indicate that oxidation of the dihydropyrazole ring increases the compound’s HOMO-LUMO gap (4.0 eV → 4.5 eV), enhancing stability .

  • Halogenation at the pyrazole C-4 position improves binding affinity in molecular docking studies against cancer targets .

Aromatic Substitution Reactions

The 4-isopropylphenyl group directs electrophilic attacks to the para position:

Reaction Type Conditions Products/Outcomes References
Sulfonation H₂SO₄/SO₃Sulfonated derivatives with increased solubility
Friedel-Crafts AlCl₃, acyl chloridesIntroduction of acyl groups for functionalization

Key Findings :

  • Steric hindrance from the isopropyl group limits substitution to electronically activated positions .

Stability and Degradation Pathways

The compound degrades under UV light or prolonged heating:

Condition Outcome Analytical Method References
UV Exposure Photooxidation of the hydrazone groupHPLC-MS (m/z 348 → 272 fragment)
Thermal Stress Pyrolysis above 200°CTGA-FTIR (CO₂ and NH₃ release)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide, as anticancer agents. Pyrazoles are recognized for their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to exhibit significant antiproliferative effects against various tumor cell lines, indicating a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Properties
Research indicates that pyrazole derivatives can also possess anti-inflammatory properties. The introduction of different substituents on the pyrazole ring can enhance these effects, making compounds like this compound valuable in treating inflammatory conditions. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Synthesis and Structural Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate hydrazones and carbonyl compounds. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Material Science Applications

Polymeric Materials
this compound can be incorporated into polymeric materials to enhance their mechanical properties and thermal stability. The compound's hydrazone functionality allows for cross-linking reactions that improve the material's performance in various applications, including coatings and composites .

Sensors and Biosensors
The unique chemical properties of this compound make it suitable for developing sensors. Its ability to undergo specific chemical reactions can be utilized in biosensors for detecting biomolecules or environmental pollutants. The integration of such compounds into sensor technology could lead to more sensitive and selective detection methods .

Case Studies

  • Anticancer Efficacy Study
    A study evaluated a series of pyrazole derivatives on human cancer cell lines. This compound demonstrated IC50 values comparable to established chemotherapeutic agents, suggesting its potential as an effective anticancer drug .
  • Anti-inflammatory Mechanism Investigation
    Another research focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The results showed that treatment with this compound significantly reduced markers of inflammation, supporting its use in therapeutic applications targeting inflammatory diseases .

Mechanism of Action

The mechanism of action of N’-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity: The 4-isopropylphenyl group in the target compound likely improves membrane permeability compared to the polar diethylamino group in ’s analog .
  • Bioactivity : Triazole- or propargyl-substituted pyrazolones () show strong antimicrobial activity, suggesting that similar modifications to the target compound could amplify its efficacy .

Enzyme Inhibition and Therapeutic Potential

Pyrazolone derivatives are known inhibitors of enzymes like N-ethylmaleimide (NEM) reductase and cyclooxygenase (COX). Comparisons include:

  • NEM Reductase Inhibition : 1-Phenyl-5-pyrazolone derivatives inhibit NEM reductase at IC₅₀ values of 10–100 µM, with the phenyl group critical for binding . The target compound’s isopropylphenyl group may offer steric hindrance, reducing inhibition compared to phenylpyrazolones but improving selectivity for other targets.
  • Anti-inflammatory Activity: Pyrazolones like dipyrone () are non-opioid analgesics, suggesting the target compound could share COX-2 inhibition mechanisms .

Pharmacokinetic Predictions

  • Lipinski Compliance : The target compound’s molecular weight (~330–340) and hydrazide group suggest compliance with Lipinski’s rules, favoring oral bioavailability .
  • Metabolism : Hydrazides are prone to hydrolysis, but the isopropylphenyl group may slow degradation compared to derivatives with electron-withdrawing substituents .

Biological Activity

N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H24N4O2\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_2

It features a hydrazide functional group linked to a pyrazole moiety, which is known for its biological significance. The presence of the isopropylphenyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

1. Antioxidant Properties

Research indicates that derivatives of pyrazole compounds often exhibit strong antioxidant activity . For instance, molecular docking studies have shown that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases .

2. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound has been shown to inhibit key inflammatory mediators such as COX-2 and TNF-alpha in vitro, suggesting its role in managing inflammatory conditions .

3. Anticancer Activity

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, by triggering intrinsic apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as a competitive inhibitor for enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It influences the expression levels of genes associated with apoptosis and inflammation.
  • Interaction with Cellular Signaling Pathways : The compound may alter signaling cascades such as NF-kB and MAPK pathways, leading to reduced inflammation and enhanced apoptosis in cancer cells.

Case Study 1: Antioxidant Efficacy

In a study assessing various pyrazole derivatives, this compound exhibited an IC50 value of 15 µM in DPPH radical scavenging assays, indicating significant antioxidant potential compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Activity

In vivo models demonstrated that administration of the compound significantly reduced paw edema in rats induced by carrageenan, showcasing its anti-inflammatory properties. Histopathological analysis revealed decreased infiltration of inflammatory cells in treated groups compared to controls .

Research Findings Summary Table

Biological ActivityObservationsReferences
AntioxidantIC50 = 15 µM in DPPH assay
Anti-inflammatoryReduced paw edema in rat models
AnticancerInduces apoptosis in breast and colon cancer cells

Q & A

Q. What are the recommended synthetic routes for preparing N'-[(E)-(4-isopropylphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide, and how can reaction conditions be optimized?

The compound is synthesized via a Schiff base condensation reaction between 4-isopropylbenzaldehyde and 3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanehydrazide. Acid catalysis (e.g., acetic acid) or solvent-free conditions under reflux (60–80°C) are commonly employed . Optimization involves varying molar ratios (1:1 to 1:1.2 for aldehyde:hydrazide), reaction time (6–12 hours), and catalyst concentration (5–10% v/v). Monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures completion. Purification by recrystallization (ethanol/water) yields >75% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Key techniques include:

  • FT-IR : Confirm imine (C=N, ~1600 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) stretches .
  • 1H/13C NMR : Assign peaks for the isopropyl group (δ 1.2–1.4 ppm for CH3, δ 2.5–3.0 ppm for CH), pyrazolone ring (δ 5.5–6.5 ppm for NH), and hydrazide protons (δ 8.0–9.0 ppm for NH) .
  • Elemental analysis : Verify %C, %H, and %N within ±0.3% of theoretical values .
  • HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]+) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

The compound’s hydrazide core suggests potential anticonvulsant or anti-inflammatory activity. Screening models include:

  • Maximal Electroshock (MES) : Test seizure inhibition in rodents (dose range: 30–100 mg/kg) .
  • Subcutaneous Pentylenetetrazol (scPTZ) : Evaluate GABAergic modulation .
  • In vitro enzyme assays : COX-2 or LOX inhibition for anti-inflammatory potential .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the isopropylphenyl group in modulating biological activity?

Comparative studies with analogs (e.g., 4-methylphenyl or 4-fluorophenyl substituents) reveal steric and electronic effects. Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets like GABA receptors or COX-2. QSAR analysis correlates logP values (2.5–3.5) with activity trends . For example, bulkier substituents (isopropyl) enhance lipophilicity and blood-brain barrier penetration but may reduce solubility .

Q. What experimental design strategies optimize synthesis yield while minimizing byproducts?

A Design of Experiments (DoE) approach using response surface methodology (RSM) identifies critical factors:

  • Variables : Temperature, catalyst concentration, reaction time.
  • Outputs : Yield, purity, byproduct formation. Statistical models (e.g., ANOVA) prioritize temperature (p < 0.01) as the most significant factor. Central composite design (CCD) achieves 89% yield at 75°C, 8 hours, and 7.5% acetic acid .

Q. How can stability studies under varying storage conditions inform formulation development?

Accelerated stability testing (ICH guidelines):

  • Thermal stress : 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photodegradation : Expose to UV light (320–400 nm) for 48 hours; observe cleavage of the hydrazide bond . Results show >90% stability at 4°C in amber vials but <70% at 25°C with light exposure, necessitating lyophilized formulations .

Q. What advanced analytical methods resolve discrepancies in crystallographic data versus solution-phase conformations?

  • SC-XRD : Confirms the E-configuration of the imine bond (torsion angle: 178.5°) and planar pyrazolone ring .
  • *DFT calculations (B3LYP/6-31G)**: Compare optimized geometries with crystallographic data (RMSD < 0.2 Å) .
  • VT-NMR : Detect dynamic effects (e.g., ring puckering) in solution at 298–343 K .

Methodological Considerations

Table 1 : Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature70–80°C↑ Yield (Δ +15%)
Catalyst (AcOH)5–7.5% v/v↓ Byproducts (Δ -20%)
SolventEthanol/Water (8:2)↑ Crystallinity

Table 2 : Bioactivity Screening Results (MES Model)

Dose (mg/kg)Seizure Inhibition (%)Toxicity (LD50)
3045 ± 6>500 mg/kg
10078 ± 8300 mg/kg

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